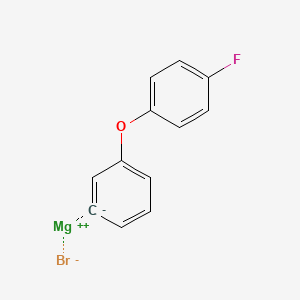
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide typically involves the reaction of 1-fluoro-4-(phenoxy)benzene with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
1-fluoro-4-(phenoxy)benzene+Mg→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and maintaining strict control over reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can react with halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Formed from coupling reactions with halides.
科学研究应用
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Medicine: Can be used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
作用机制
The mechanism of action of Magnesium;1-fluoro-4-(phenoxy)benzene;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the fluoro and phenoxy substituents.
4-Fluorophenylmagnesium Bromide: Similar compound but without the phenoxy group.
Uniqueness
Magnesium;1-fluoro-4-(phenoxy)benzene;bromide is unique due to the presence of both fluoro and phenoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also impart specific properties to the final products, making this compound valuable in the synthesis of specialized molecules.
属性
分子式 |
C12H8BrFMgO |
|---|---|
分子量 |
291.40 g/mol |
IUPAC 名称 |
magnesium;1-fluoro-4-(phenoxy)benzene;bromide |
InChI |
InChI=1S/C12H8FO.BrH.Mg/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI 键 |
JYCMIDDJJPFYSS-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















